2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one
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Overview
Description
2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a piperidine ring, and an azetidine ring, making it a complex and interesting molecule for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a β-amino alcohol with a suitable leaving group.
Coupling Reactions: The final step involves coupling the indole, piperidine, and azetidine rings through appropriate linkers and under suitable reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under anhydrous conditions.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used as a probe to study the binding interactions with various biological targets, such as receptors and enzymes.
Chemical Biology: It is used to investigate the mechanisms of action of various biological processes.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as receptors and enzymes. The indole ring is known to interact with various biological targets through π-π stacking interactions and hydrogen bonding. The piperidine and azetidine rings may enhance the binding affinity and selectivity of the compound towards its targets. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one: The compound itself.
2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-ol: A reduced form of the compound.
2-(1H-indol-3-yl)-1-[3-(4-hydroxypiperidin-1-yl)azetidin-1-yl]ethan-1-one: A hydroxyl-substituted derivative.
Uniqueness
This compound is unique due to its combination of indole, piperidine, and azetidine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-24-16-6-8-21(9-7-16)15-12-22(13-15)19(23)10-14-11-20-18-5-3-2-4-17(14)18/h2-5,11,15-16,20H,6-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDMIMVOUSSZTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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